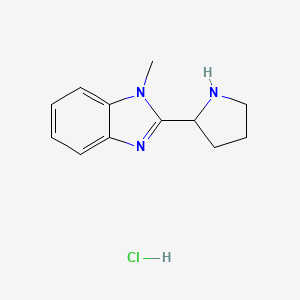
2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0719751 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Quiroga et al. (1998) involved the reaction of 5-amino-3-(4-chlorophenyl)-1H-pyrazole with other compounds, which is closely related to the synthesis of pyrazole derivatives similar to 2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole (Quiroga et al., 1998).
- Crystal Structure Analysis : Tu et al. (2005) synthesized a compound related to this compound and conducted X-ray crystal structure analysis to determine its molecular configuration (Tu, Zhu, & Zou, 2005).
Chemical Reactions and Properties
- Reactivity with Nucleophiles : Lont and Plas (2010) explored the reactions of chlorophenyl-pyrazines with nucleophiles, providing insight into the chemical behavior of similar compounds (Lont & Plas, 2010).
- Electrochemical and Photochemical Synthesis : Begley et al. (1974) investigated the electroreduction of 5-(2-Chlorophenyl)-1-phenylpyrazole, a closely related compound, revealing potential applications in synthetic chemistry (Begley, Grimshaw, & Trocha-Grimshaw, 1974).
Biological and Pharmacological Applications
- Anticonvulsant Activity : Lankau et al. (1999) synthesized new 3-amino- and 5-aminopyrazoles, investigating their anticonvulsant effects. This provides a context for the pharmacological potential of related compounds (Lankau et al., 1999).
- Antimicrobial Activities : Behbehani et al. (2011) used 2-arylhydrazononitriles, closely related to this compound, to synthesize a variety of heterocyclic substances with promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Industrial and Material Science Applications
- Corrosion Inhibition : Yadav et al. (2016) studied pyranopyrazole derivatives, similar in structure to this compound, for their efficacy in inhibiting mild steel corrosion, indicating potential industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUSVJASECBRMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)


![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
